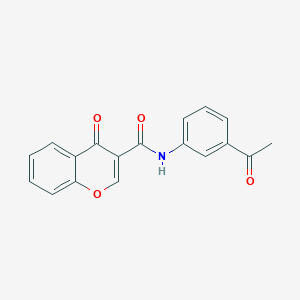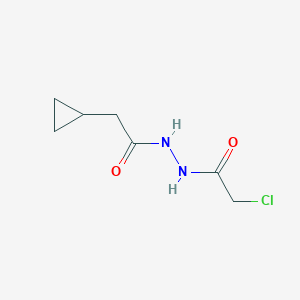
N'-(2-chloroacetyl)-2-cyclopropylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group and a cyclopropylacetyl group attached to a hydrazide moiety
作用机制
Mode of Action
Compounds with a similar structure, such as those containing an n-terminal 2-chloroacetyl group, have been studied for their ability to undergo thioether macrocyclization . This process involves a nucleophilic attack on the carbon atom by a lone pair on a nitrogen atom, leading to the formation of a cyclic structure .
Biochemical Pathways
Compounds with similar structures have been shown to affect the process of thioether macrocyclization . This process can lead to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .
Pharmacokinetics
For example, its cyclopropyl group could potentially influence its lipophilicity, which could in turn affect its absorption and distribution .
Result of Action
Based on the known actions of similar compounds, it may be involved in the formation of cyclic structures, which could potentially have various biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-cyclopropylacetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
On an industrial scale, the preparation of N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide can be achieved through a continuous flow process. This method involves the continuous addition of 2-chloroacetyl chloride and 2-cyclopropylacetohydrazide into a reactor, along with a base to neutralize the acid by-products. The reaction mixture is then continuously stirred and maintained at a controlled temperature to optimize the yield and purity of the product.
化学反应分析
Types of Reactions
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new amide or thioether derivatives.
Cyclization Reactions: The hydrazide moiety can participate in cyclization reactions to form heterocyclic compounds, such as pyrazoles and triazoles.
Hydrolysis Reactions: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding carboxylic acid and hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols can be used in the presence of a base like triethylamine or sodium hydroxide.
Cyclization: Cyclization reactions can be facilitated by heating the compound with appropriate reagents, such as hydrazines or amines, under reflux conditions.
Hydrolysis: Hydrolysis reactions are typically carried out in aqueous acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Amide Derivatives: Formed through nucleophilic substitution reactions with amines.
Thioether Derivatives: Formed through nucleophilic substitution reactions with thiols.
Heterocyclic Compounds: Formed through cyclization reactions involving the hydrazide moiety.
科学研究应用
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving hydrazide derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical research and development.
相似化合物的比较
Similar Compounds
N’-(2-chloroacetyl)-2-cyanoacetohydrazide: Similar in structure but contains a cyano group instead of a cyclopropyl group.
N’-(2-chloroacetyl)-2-phenylacetohydrazide: Contains a phenyl group instead of a cyclopropyl group.
N’-(2-chloroacetyl)-2-methylacetohydrazide: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the compound. This uniqueness can influence the compound’s reactivity and its interactions with biological molecules, making it a valuable compound in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
N'-(2-chloroacetyl)-2-cyclopropylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-7(12)10-9-6(11)3-5-1-2-5/h5H,1-4H2,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIAGXXENISAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
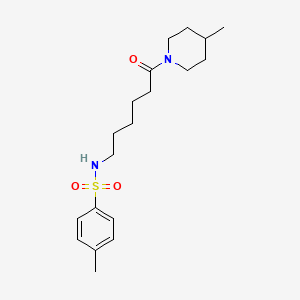
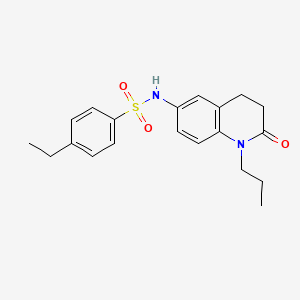
![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2906036.png)
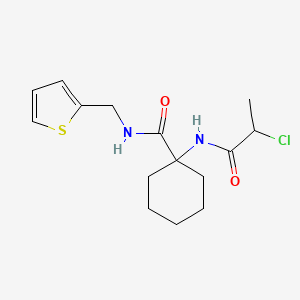
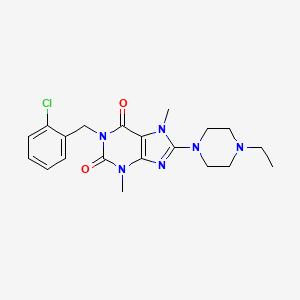
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1H-benzimidazole](/img/structure/B2906041.png)
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906044.png)
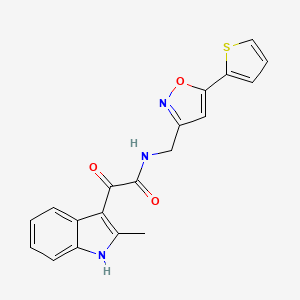
![Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B2906049.png)
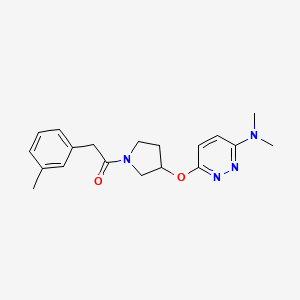
![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)
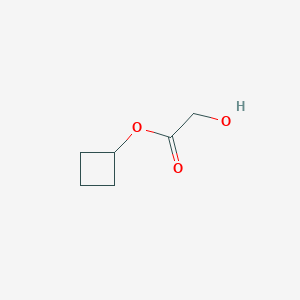
![N-ethyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2906056.png)
